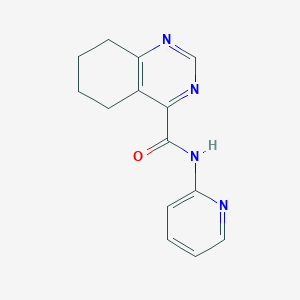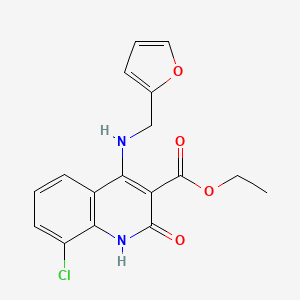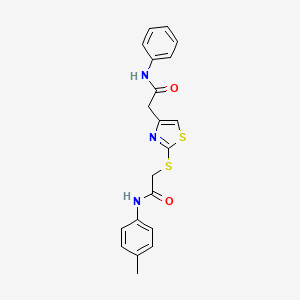
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H28ClN3O4 and its molecular weight is 578.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, due to its complex structure, is the subject of various synthesis and characterization studies. Research has focused on synthesizing similar quinoline and pyrazoline derivatives, evaluating their structures through various spectroscopic methods and crystallography, and determining their physical and chemical properties. These efforts contribute to understanding the compound's reactivity and potential modifications for further applications (R. Prasath et al., 2015; Z. Şahin et al., 2011).
Antimicrobial and Antitumor Activities
Several studies have synthesized compounds with structures similar to the specified chemical, investigating their biological activities. For instance, derivatives of quinoline-pyrazoline have shown significant antimicrobial properties against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (M. I. Ansari & S. Khan, 2017). Additionally, some novel quinoline derivatives bearing different heterocyclic moieties have demonstrated moderate activities against a range of selected organisms, indicating their potential in therapeutic applications (Kamal M El-Gamal et al., 2016). Antitumor activities have also been explored, with NH-pyrazoline derivatives exhibiting significant effects against various cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Alba Montoya et al., 2014).
Antioxidant Activities
The search for novel antioxidants has led to the synthesis and evaluation of quinoline derivatives, which show potential in this area. Studies focusing on the antioxidant properties of these compounds suggest their utility in pharmaceutical formulations and other applications requiring oxidative stability (Modather F Hussein et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is synthesized from 2-chlorobenzoic acid and aniline. The second intermediate is 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, which is synthesized from 4-methoxyphenylhydrazine, ethyl acetoacetate, and benzaldehyde. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-chlorobenzoic acid", "aniline", "4-methoxyphenylhydrazine", "ethyl acetoacetate", "benzaldehyde", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "acetic anhydride", "sodium bicarbonate", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one:", "- React 2-chlorobenzoic acid with aniline in the presence of phosphorus oxychloride to form 6-chloro-4-phenylquinolin-2(1H)-one.", "- Purify the product by recrystallization.", "Synthesis of 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid:", "- React 4-methoxyphenylhydrazine with ethyl acetoacetate and benzaldehyde in the presence of acetic anhydride and sodium bicarbonate to form 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid.", "- Purify the product by column chromatography.", "Coupling of intermediates:", "- Dissolve 6-chloro-4-phenylquinolin-2(1H)-one and 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid in chloroform.", "- Add N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the reaction mixture.", "- Stir the reaction mixture at room temperature for several hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Purify the product by column chromatography.", "- Recrystallize the product from methanol/diethyl ether to obtain the final compound." ] } | |
| 391889-84-2 | |
Molecular Formula |
C34H28ClN3O4 |
Molecular Weight |
578.07 |
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-2-(2-methoxy-2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28ClN3O4/c1-41-25-16-13-21(14-17-25)29-20-28(37-38(29)34(40)32(42-2)23-11-7-4-8-12-23)31-30(22-9-5-3-6-10-22)26-19-24(35)15-18-27(26)36-33(31)39/h3-19,29,32H,20H2,1-2H3,(H,36,39) |
InChI Key |
YAFPLTUSUNCSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C3=CC=CC=C3)OC)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465383.png)

![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)
![6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)


![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)
![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)
